

A Technical Guide to the Physicochemical Properties of Maleic Acid Mono-octadecyl Ester

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Compound of Interest

Compound Name: *2-Butenedioic acid (2Z)-, 1-octadecyl ester*

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Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Maleic acid mono-octadecyl ester, also known as monostearyl maleate, is a fatty acid ester with an amphiphilic nature stemming from its long hydrophobic octadecyl tail and its hydrophilic maleic acid head group. This dual character makes it a subject of interest in formulations, particularly for creating stable emulsions and enhancing compatibility between disparate phases.[1] This technical guide provides a comprehensive overview of the core physicochemical properties of maleic acid mono-octadecyl ester, details standard experimental protocols for their determination, and outlines logical workflows for its synthesis and characterization.

Physicochemical Properties

The properties of maleic acid mono-octadecyl ester are summarized below. The data is compiled from various chemical databases and supplier specifications. It is important to note the variability in some reported values, such as melting point, which may be attributable to differences in purity or measurement conditions.

Property	Value	Reference(s)
IUPAC Name	(2Z)-4-(Octadecyloxy)-4-oxobut-2-enoic acid	[2]
Synonyms	Monostearyl maleate, Octadecyl hydrogen maleate	[2][3]
CAS Number	2424-62-6	[2][3]
Molecular Formula	C ₂₂ H ₄₀ O ₄	[1][3]
Molecular Weight	368.55 g/mol	[1]
Appearance	White solid, Waxy solid	[1]
Melting Point	78 °C or 93 - 94 °C	[2][3]
Boiling Point	483.4 °C at 760 mmHg	[3]
Density	0.961 g/cm ³	[3]
pKa (acidic)	~3 (estimated for long-chain monoesters)	
logP (calculated)	6.43	[3]
Vapor Pressure	1.14 x 10 ⁻¹⁰ mmHg at 25 °C	[3]
Flash Point	153.5 °C	[3]
Refractive Index	1.472	[3]

Synthesis and Purification Workflow

Maleic acid mono-octadecyl ester is typically synthesized via the esterification of maleic anhydride with stearyl alcohol (1-octadecanol). The reaction involves the nucleophilic attack of the alcohol on one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring.

A typical workflow for the synthesis and purification of maleic acid mono-octadecyl ester.

Experimental Protocols

The determination of the physicochemical properties listed above requires standard analytical techniques. Below are detailed methodologies for key experiments.

Determination of Melting Point (Capillary Method)

The melting point is a critical indicator of purity.

- **Sample Preparation:** A small amount of the dry, purified maleic acid mono-octadecyl ester is finely powdered. The powder is packed into a capillary tube (sealed at one end) to a height of 2-3 mm.
- **Apparatus:** A calibrated digital melting point apparatus or a traditional Thiele tube filled with a high-boiling point liquid (e.g., silicone oil) is used.
- **Measurement:** The capillary tube is placed in the apparatus. The temperature is increased rapidly to about 15-20 °C below the expected melting point, and then the heating rate is slowed to 1-2 °C per minute.
- **Data Recording:** The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid. For a pure substance, this range should be narrow (0.5-2 °C).

Determination of pKa (Potentiometric Titration)

The pKa value quantifies the acidity of the free carboxylic acid group.

- **Sample Preparation:** A precise weight of the monoester is dissolved in a suitable solvent mixture, typically a co-solvent system like water and ethanol, to ensure solubility.
- **Apparatus:** A calibrated pH meter with a combination glass electrode is used, along with a magnetic stirrer and a burette.
- **Titration:** The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH). The pH of the solution is recorded after each incremental addition of the titrant.
- **Data Analysis:** A titration curve is generated by plotting pH versus the volume of NaOH added. The pKa is determined from this curve. It corresponds to the pH at the half-equivalence point, where half of the acid has been neutralized.

Determination of Octanol-Water Partition Coefficient (logP)

The logP value is a measure of a compound's lipophilicity, which is crucial for predicting its behavior in biological systems. The shake-flask method is the classical approach.

- **Solvent Preparation:** n-Octanol and water are mutually saturated by stirring them together for 24 hours, followed by separation of the two phases.
- **Sample Preparation:** A known concentration of maleic acid mono-octadecyl ester is dissolved in the pre-saturated n-octanol.
- **Partitioning:** A measured volume of the n-octanol solution is mixed with a measured volume of the pre-saturated water in a separatory funnel. The funnel is shaken gently for a set period to allow for partitioning of the solute between the two phases. The mixture is then allowed to stand until the layers have completely separated.
- **Analysis:** The concentration of the analyte in each phase is determined using a suitable analytical technique, such as HPLC-UV or GC-MS.
- **Calculation:** The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

General Physicochemical Characterization Workflow

A logical workflow is essential for the systematic characterization of a newly synthesized compound. This process ensures that the material is pure and its fundamental properties are well-defined before its use in further research or development.

Workflow for the physicochemical characterization of a synthesized chemical entity.

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